molecular formula C9H10F4N2 B13041305 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13041305
M. Wt: 222.18 g/mol
InChI Key: FWFMYGKUYQPYCO-UHFFFAOYSA-N
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Description

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine ( 1213016-70-6) is a fluorinated aromatic diamine of significant interest in advanced chemical research and development. This compound features a benzene ring substituted with both a fluorine atom and a trifluoromethyl group, providing distinct electronic properties and steric bulk. The primary research applications for this diamine are in two key areas: as a versatile building block in organic synthesis and as a key monomer in polymer science. In pharmaceutical research, the structure's aniline moiety is a common pharmacophore, and the presence of fluorine can influence a molecule's bioavailability and metabolic stability . The two amine functional groups allow for the construction of diverse molecular architectures, including potential application in developing compounds that interact with biological targets. Furthermore, this diamine is highly valuable in materials science for the synthesis of specialized polyimides. Incorporating bulky, fluorinated monomers like this one into polymer chains is a established strategy to enhance the processability of these high-performance materials by improving their solubility in organic solvents . The resulting fluorinated polyimides are known to exhibit desirable properties such as high thermal stability, low dielectric constants, and low moisture absorption, making them suitable for applications in microelectronics, aerospace, and gas separation technologies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2

InChI Key

FWFMYGKUYQPYCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(CN)N

Origin of Product

United States

Preparation Methods

Synthesis of Fluorinated Aromatic Intermediates

One well-documented method involves the preparation of 3-fluoro-5-(trifluoromethyl)phenylboronic acid via a Grignard reaction starting from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene:

Step Reagents & Conditions Description Yield
A Magnesium turnings, iodine, tetrahydrofuran (THF), 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, 45 °C warming Formation of Grignard reagent by slow addition of aryl bromide solution to magnesium in THF Intermediate
B Trimethyl borate added dropwise at -78 °C, maintaining temperature below -60 °C Conversion of Grignard reagent to boronic acid intermediate 57% isolated yield of 3-fluoro-5-trifluoromethylphenylboronic acid
C Workup with aqueous 5% HCl, extraction with ethyl acetate, drying, and concentration Isolation of boronic acid intermediate mp 167-168 °C

This boronic acid intermediate is a versatile building block for further cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling to Form Key Aromatic-Ethane Precursors

Using the boronic acid intermediate, Suzuki-Miyaura cross-coupling with appropriate ethane derivatives or protected amines can be performed:

Step Reagents & Conditions Description Yield
D Tetrakis(triphenylphosphine)palladium(0), aqueous sodium carbonate, THF, reflux at 80 °C under nitrogen, 24 h Coupling of 3-fluoro-5-(trifluoromethyl)phenylboronic acid with ethane-based amine precursors 57% yield of coupled intermediate

Alternative Synthetic Routes and Industrial Considerations

  • Grignard Addition to Acetic Anhydride: The Grignard reagent derived from 3-bromo-5-fluorobenzotrifluoride can be added slowly to acetic anhydride at low temperatures (-15 to 5 °C) to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, which can be further converted to the diamine via reductive amination.

  • Asymmetric Reduction and Chiral Resolution: For enantiomerically pure products, asymmetric reduction of ketone intermediates or chiral resolution techniques are employed to obtain (1R)- or (1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine, important in pharmaceutical applications.

  • Industrial Scale-Up: Continuous flow reactors and metal-free oxidative trifluoromethylation methods using reagents like sodium trifluoromethanesulfinate (CF3SO2Na) are explored for cost-effective, environmentally friendly large-scale synthesis.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield/Remarks
Grignard formation from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene Mg, iodine, THF, 45 °C Slow addition, gentle reflux Intermediate for boronic acid
Boronic acid synthesis Trimethyl borate, -78 °C to ambient Controlled low temperature 57% yield
Suzuki coupling Pd(PPh3)4, Na2CO3, THF, 80 °C, 24 h Inert atmosphere 57% yield
Nucleophilic addition Ethylenediamine, methanol, room temp Formation of imine intermediate Requires optimization
Reduction to diamine NaBH4 or catalytic hydrogenation Mild conditions Stereoselective control possible
Alternative ketone intermediate synthesis Grignard + acetic anhydride, low temp -15 to 5 °C Precursor for reductive amination

Research Findings and Notes

  • The Grignard-based synthesis of the fluorinated boronic acid intermediate is well-established and provides a reliable route to introduce the trifluoromethyl and fluoro substituents on the aromatic ring with good yields and purity.

  • Palladium-catalyzed cross-coupling reactions are efficient for constructing the aromatic-ethane backbone, with reaction conditions optimized to maintain functional group integrity.

  • The nucleophilic addition of ethylenediamine to the aldehyde is a key step, with reaction parameters such as solvent, temperature, and stoichiometry influencing the yield and stereochemistry of the final diamine.

  • Industrial methods emphasize environmentally benign reagents and continuous flow techniques to enhance scalability and reduce waste.

  • The presence of fluorine and trifluoromethyl groups significantly impacts the compound's chemical stability and biological interactions, necessitating careful control during synthesis to preserve these functionalities.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

The structural and functional attributes of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine can be contextualized by comparing it to related ethane-1,2-diamine derivatives. Key differences in substituents, spectral properties, and biological activities are highlighted below:

Structural and Spectral Comparisons

Table 1: Structural and Spectral Properties of Selected Ethane-1,2-diamine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Spectral Data
This compound 3-F, 5-CF₃ C₉H₁₀F₄N₂ 222.19* Not explicitly reported, but expected NH stretches ~3274 cm⁻¹ (IR)
N1-methyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (4p) 3-CF₃, N1-CH₃ C₁₀H₁₃F₃N₂ 218.22 IR: 3274 cm⁻¹ (NH), HRMS: [M+H]⁺ 237.1209
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-F, 3-CF₃ C₉H₁₀F₄N₂ 222.19 NMR data unavailable; enantiomer-specific interactions possible
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-Cl, 3-CF₃ C₉H₁₀ClF₃N₂ 238.64 Higher molecular weight due to Cl substitution
N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives 4-substituted benzyl Varies Varies IR: 3350–3400 cm⁻¹ (NH stretches); NMR: singlet for methylene groups

*Molecular weight inferred from for the enantiomer.

Key Observations :

  • Substituent Effects : The position of fluorine (3- vs. 5-) and the presence of chlorine or methyl groups significantly alter molecular weight, lipophilicity (ClogP), and spectral signatures. For instance, the chloro-substituted analog (238.64 g/mol) is heavier than the fluoro counterpart (222.19 g/mol) .
  • Spectral Data : The NH stretches in IR spectra (~3274–3400 cm⁻¹) are consistent across ethane-1,2-diamines, but substituents like methoxy or CF₃ influence ¹H-NMR chemical shifts. For example, methoxy groups in ’s compound produce distinct ¹H-NMR signals (δ 3.3–3.5 ppm) absent in the target compound .

Key Observations :

  • Lipophilicity : Piperazine derivatives derived from ethane-1,2-diamines exhibit enhanced lipophilicity compared to piperazine itself, improving membrane permeability . The target compound’s -CF₃ group likely further increases lipophilicity.

Biological Activity

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine, also known as (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, is a synthetic organic compound with notable biological activities. This article explores its structure, synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a fluorinated phenyl group attached to an ethane backbone with two amine functional groups. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC9H10F4N2
Molecular Weight224.19 g/mol
CAS Number1213016-70-6

Synthesis

Several synthetic routes have been proposed for the preparation of this compound. Common methods involve the reaction of fluorinated anilines with ethylene diamine derivatives, which allows for the introduction of the trifluoromethyl group at specific positions on the phenyl ring. The synthetic pathways are crucial for modifying the compound's functionality and enhancing its biological properties.

Anticancer Potential

Research has indicated that (1S)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that related compounds with similar fluorinated structures demonstrate IC50 values in the range of 3.6 µM to 11.0 µM against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of fluorinated compounds on HCT-116 cells using an MTT assay over a 72-hour incubation period. The results highlighted that compounds with trifluoromethyl substitutions significantly inhibited cell viability compared to controls.

CompoundIC50 (µM)Cell Line
Compound A4.5HCT-116
Compound B7.2MCF-7
(1S)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamineTBDTBD

The mechanism by which (1S)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its anticancer effects is thought to involve apoptosis induction and cell cycle arrest. Studies have indicated that these compounds can induce G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting alternative pathways for triggering apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural features of (1S)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine play a critical role in its biological activity. The incorporation of trifluoromethyl groups is associated with increased potency against various biological targets, including enzymes and receptors involved in cancer progression.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals how variations in functional groups influence biological activity:

Compound NameStructure FeaturesNotable Activities
5-FluoroanilineFluorinated aromatic ringAntimicrobial and anticancer properties
TrifluoromethylbenzeneAromatic ring with trifluoromethyl groupUsed in pharmaceuticals
4-Amino-3-fluorobenzoic acidAmino and carboxylic acid functionalitiesPotential anti-inflammatory effects

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